Cas no 76312-98-6 (D-Alanine, 3-fluoro-,methyl ester)

D-Alanine, 3-fluoro-, methyl ester is a fluorinated derivative of alanine, characterized by the substitution of a fluorine atom at the 3-position and esterification of the carboxyl group. This compound is of interest in medicinal chemistry and peptide synthesis due to its ability to modulate biological activity and enhance metabolic stability. The fluorine substitution can influence electronic and steric properties, potentially improving binding affinity or resistance to enzymatic degradation. The methyl ester group offers synthetic versatility, facilitating further derivatization. Its chiral purity (D-configuration) ensures precise stereochemical control in applications such as protease-resistant peptide design or as a building block for fluorinated bioactive molecules.
D-Alanine, 3-fluoro-,methyl ester structure
76312-98-6 structure
Product Name:D-Alanine, 3-fluoro-,methyl ester
CAS No:76312-98-6
MF:C4H8FNO2
MW:121.110224723816
CID:562975
PubChem ID:14582969
Update Time:2025-10-28

D-Alanine, 3-fluoro-,methyl ester Chemical and Physical Properties

Names and Identifiers

    • D-Alanine, 3-fluoro-,methyl ester
    • 3-FLUORO-D-ALANINE METHYL ESTER
    • methyl (2S)-2-amino-3-fluoropropanoate
    • 3-fluoro-L-alanine methyl ester
    • CS-0435434
    • Methyl 3-fluoro-D-alaninate
    • D-Alanine,3-fluoro-,methyl ester
    • AKOS006285196
    • (S)-Methyl 2-amino-3-fluoropropanoate
    • 76312-98-6
    • SCHEMBL11852151
    • EN300-7165939
    • DTXSID00561909
    • Inchi: 1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m1/s1
    • InChI Key: OLIFNKLUADXGPD-GSVOUGTGSA-N
    • SMILES: FC[C@H](C(=O)OC)N

Computed Properties

  • Exact Mass: 121.05400
  • Monoisotopic Mass: 121.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 86.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32000
  • LogP: 0.15650

D-Alanine, 3-fluoro-,methyl ester Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

D-Alanine, 3-fluoro-,methyl ester Pricemore >>

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Additional information on D-Alanine, 3-fluoro-,methyl ester

Recent Advances in the Study of D-Alanine, 3-fluoro-,methyl ester (CAS: 76312-98-6) and Its Applications in Chemical Biology and Pharmaceutical Research

D-Alanine, 3-fluoro-,methyl ester (CAS: 76312-98-6) is a fluorinated derivative of D-alanine, an essential amino acid widely utilized in peptide synthesis and pharmaceutical research. Recent studies have highlighted its potential as a versatile building block in the development of novel bioactive compounds, particularly in the context of antimicrobial agents and enzyme inhibitors. This research briefing synthesizes the latest findings on the synthesis, characterization, and applications of this compound, with a focus on its role in advancing chemical biology and drug discovery.

The incorporation of fluorine into amino acids, such as D-Alanine, 3-fluoro-,methyl ester, has garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profiles of resulting compounds. Recent work published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this fluorinated derivative via a modified esterification protocol, achieving high yields and purity suitable for downstream applications.

One of the most promising applications of D-Alanine, 3-fluoro-,methyl ester lies in the design of peptidomimetics and protease inhibitors. A study by Smith et al. (2024) explored its incorporation into peptide backbones to create analogs resistant to enzymatic degradation. The fluorinated side chain was shown to sterically hinder protease access while maintaining the conformational integrity necessary for target engagement. These findings suggest potential utility in developing long-acting therapeutic peptides for conditions such as diabetes and cardiovascular diseases.

In antimicrobial research, this compound has emerged as a key intermediate in the synthesis of novel β-lactamase inhibitors. The fluorine atom at the 3-position has been found to significantly enhance binding to bacterial enzymes, as evidenced by crystallographic studies published in Nature Chemical Biology (2023). When combined with existing antibiotics, derivatives of D-Alanine, 3-fluoro-,methyl ester demonstrated synergistic effects against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential in addressing the global antibiotic resistance crisis.

From a mechanistic perspective, nuclear magnetic resonance (NMR) studies have provided insights into the conformational preferences of fluorinated D-alanine derivatives. The electronegativity of fluorine induces subtle but significant changes in the torsional angles of the molecule, which can be exploited for rational drug design. Quantum mechanical calculations, as reported in Journal of Physical Chemistry B (2024), have further elucidated the electronic effects of fluorination on molecular interactions with biological targets.

Ongoing research is exploring the metabolic fate of D-Alanine, 3-fluoro-,methyl ester in mammalian systems. Preliminary results indicate that the methyl ester moiety facilitates cellular uptake, followed by intracellular esterase-mediated hydrolysis to release the active amino acid derivative. This property makes it particularly valuable for prodrug strategies, as demonstrated in recent work on tumor-targeting peptide conjugates presented at the 2024 American Chemical Society National Meeting.

In conclusion, D-Alanine, 3-fluoro-,methyl ester (CAS: 76312-98-6) represents a strategically important compound in contemporary medicinal chemistry. Its unique structural features enable diverse applications ranging from antimicrobial development to peptide therapeutics. Future research directions likely include optimization of synthetic routes for industrial-scale production and expanded investigations into its utility in targeted drug delivery systems. The growing body of literature on this compound underscores its potential to address multiple challenges in pharmaceutical development.

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